molecular formula C12H7Cl2NO B14865782 6-(2,5-Dichlorophenyl)nicotinaldehyde

6-(2,5-Dichlorophenyl)nicotinaldehyde

Cat. No.: B14865782
M. Wt: 252.09 g/mol
InChI Key: MNYJMFHINMLBSX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Synthetic Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in modern synthetic and medicinal chemistry. Its presence in a vast number of pharmaceuticals, agrochemicals, and natural products underscores its importance. The nitrogen atom in the pyridine ring imparts unique properties, including the ability to act as a hydrogen bond acceptor and a base, which can be crucial for molecular interactions with biological targets. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties. This versatility makes the pyridine scaffold a "privileged structure" in drug discovery, consistently appearing in a diverse range of clinically approved drugs.

Overview of Nicotinaldehyde as a Versatile Synthetic Intermediate

Nicotinaldehyde, or pyridine-3-carboxaldehyde, serves as a fundamental building block in organic synthesis. The aldehyde group is a highly reactive functional group that can participate in a wide array of chemical transformations. These include nucleophilic additions, condensations, oxidations, and reductions, making it a gateway to a multitude of other functional groups and more complex molecular architectures. Its utility is demonstrated in the synthesis of various compounds, from pharmaceuticals to specialized polymers and dyes. The pyridine nitrogen in nicotinaldehyde also influences the reactivity of the aldehyde group and provides an additional site for chemical modification.

Structural Context and Importance of Arylated Nicotinaldehydes

Arylated nicotinaldehydes are a specific subclass of substituted nicotinaldehydes where an aryl group is attached to the pyridine ring. The introduction of an aryl substituent, such as the 2,5-dichlorophenyl group in 6-(2,5-dichlorophenyl)nicotinaldehyde, can significantly impact the molecule's properties. Aryl groups can introduce steric bulk, modify the electronic landscape of the pyridine ring, and provide opportunities for further functionalization.

The synthesis of such compounds has been greatly advanced by the development of transition-metal-catalyzed cross-coupling reactions. nih.gov Methodologies like the Suzuki-Miyaura coupling have become indispensable for forming the carbon-carbon bond between the pyridine ring and the aryl group. nih.gov These reactions typically involve the coupling of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst. nih.gov

For the specific synthesis of this compound, a plausible and widely used approach would be the Suzuki-Miyaura cross-coupling reaction. This would likely involve the reaction of a 6-halonicotinaldehyde (such as 6-chloronicotinaldehyde) with 2,5-dichlorophenylboronic acid. The general scheme for such a reaction is presented below.

Table 1: Postulated Synthesis of this compound via Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystBaseSolventProduct
6-Chloronicotinaldehyde (B1585923)2,5-Dichlorophenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄)Inorganic base (e.g., K₂CO₃, Na₂CO₃)Aprotic solvent (e.g., Toluene, Dioxane)This compound

This synthetic strategy offers a direct and efficient route to arylated nicotinaldehydes, allowing for the introduction of a wide variety of aryl groups onto the pyridine scaffold. The resulting arylated nicotinaldehydes are valuable intermediates, as the aldehyde functionality can be further elaborated into more complex structures for various applications in chemical research.

While detailed, published research findings specifically on the synthesis and characterization of this compound are not widely available in the public domain, its structure suggests its role as a valuable intermediate in the synthesis of more complex molecules. The principles of organic synthesis provide a clear framework for its preparation and potential utility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7Cl2NO/c13-9-2-3-11(14)10(5-9)12-4-1-8(7-16)6-15-12/h1-7H

InChI Key

MNYJMFHINMLBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=C(C=C2)C=O)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 6 2,5 Dichlorophenyl Nicotinaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. masterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing pyridine (B92270) and dichlorophenyl rings further increases the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles compared to simple aliphatic or benzaldehyde (B42025) derivatives. libretexts.org

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate is typically protonated to yield an alcohol. This process changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.org For 6-(2,5-dichlorophenyl)nicotinaldehyde, this reaction can be generalized as the addition of a nucleophile (Nu⁻) followed by an acidic workup to form a secondary alcohol.

Common nucleophiles used in these reactions include organometallic reagents (like Grignard or organolithium reagents) and cyanide ions. The reaction with a Grignard reagent, for instance, would result in the formation of a new carbon-carbon bond and a secondary alcohol, a crucial transformation in building more complex molecular skeletons.

Table 1: Representative Nucleophilic Addition Reactions This table illustrates potential nucleophilic addition reactions based on established chemical principles.

Nucleophile (Reagent) Intermediate Final Product Product Class
Methylmagnesium bromide (CH₃MgBr) Magnesium alkoxide 1-(6-(2,5-dichlorophenyl)pyridin-3-yl)ethanol Secondary Alcohol
Phenylmagnesium bromide (C₆H₅MgBr) Magnesium alkoxide (6-(2,5-dichlorophenyl)pyridin-3-yl)(phenyl)methanol Secondary Alcohol

Condensation reactions involve the reaction of the aldehyde with a primary amine to form an imine, commonly known as a Schiff base. nih.govnih.gov This reaction is typically acid-catalyzed and proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the final imine product. nih.gov Schiff bases are versatile compounds used in organic synthesis and coordination chemistry. nih.govasianpubs.org The reaction of this compound with various primary amines can produce a diverse library of Schiff base derivatives.

Table 2: Illustrative Schiff Base Formation This table shows examples of Schiff bases derived from the condensation of this compound with various primary amines.

Amine Reagent Product Name Chemical Class
Aniline N-((6-(2,5-dichlorophenyl)pyridin-3-yl)methylene)aniline Imine (Schiff Base)
Ethylamine N-((6-(2,5-dichlorophenyl)pyridin-3-yl)methylene)ethanamine Imine (Schiff Base)

The aldehyde functional group can be readily reduced to a primary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents. youtube.com Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent often used in alcoholic solvents like methanol (B129727) or ethanol, while LiAlH₄ is a much stronger reducing agent that requires anhydrous conditions.

Based on analogous procedures for related pyridine derivatives, the reduction of this compound with sodium borohydride in a solvent mixture like tetrahydrofuran (B95107) (THF) and methanol would efficiently yield (6-(2,5-dichlorophenyl)pyridin-3-yl)methanol. prepchem.comresearchgate.net

Table 3: Reduction of this compound This table outlines typical conditions for the reduction of the title compound to its corresponding primary alcohol, based on similar reported syntheses.

Reagent Solvent Typical Conditions Product
Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH) / Tetrahydrofuran (THF) Stirring at room temperature or gentle reflux (6-(2,5-dichlorophenyl)pyridin-3-yl)methanol

Aldehydes react with hydroxylamine (B1172632) (NH₂OH), typically in the form of its hydrochloride salt, to form oximes. researchgate.netijprajournal.com The reaction is a condensation process, similar to imine formation, and is often carried out in the presence of a weak base like pyridine or sodium acetate (B1210297) to neutralize the liberated HCl. researchgate.net Oximes are crystalline solids and are useful as derivatives for the characterization of aldehydes and ketones. They also serve as important intermediates for further transformations, such as the Beckmann rearrangement to form amides. organic-chemistry.org The reaction of this compound with hydroxylamine hydrochloride would yield this compound oxime.

Table 4: General Conditions for Oxime Formation This table presents a typical procedure for the synthesis of an oxime from an aldehyde.

Reagent Base / Catalyst Solvent Product

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic π-system. bhu.ac.inyoutube.com This makes the nitrogen atom basic and nucleophilic. youtube.comgcwgandhinagar.com

Basicity and Salt Formation: Like other pyridines, this compound is a weak base and will react with strong acids to form pyridinium (B92312) salts. This protonation occurs readily and can influence the reactivity of the rest of the molecule by increasing the electron-withdrawing nature of the heterocyclic ring. gcwgandhinagar.comgcwgandhinagar.com

N-Alkylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts (N-alkylpyridinium halides). youtube.comgcwgandhinagar.com This transformation modifies the electronic properties of the pyridine ring, making it significantly more electron-deficient.

Influence on Reactivity: The nitrogen atom's electronegativity inductively withdraws electron density from the ring carbons, deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic substitution, particularly at the 2- and 4-positions. gcwgandhinagar.comuoanbar.edu.iq In acidic media, protonation of the nitrogen further enhances this deactivating effect. gcwgandhinagar.com

Modifications of the Dichlorophenyl Moiety and its Influence on Reactivity

The 2,5-dichlorophenyl group is a significant electronic and steric feature of the molecule.

Electronic Influence: The two chlorine atoms are strongly electron-withdrawing through the inductive effect. This effect is transmitted to the pyridine ring and ultimately to the aldehyde group. This deactivation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack as described in section 3.1. masterorganicchemistry.com

Synthetic Modifications: Direct modification of the dichlorophenyl ring, such as replacing the chlorine atoms via nucleophilic aromatic substitution, is generally challenging and requires harsh reaction conditions or specific activation (e.g., through a transition metal-catalyzed cross-coupling reaction). In the context of medicinal chemistry and drug discovery, modifications to such aryl halide groups are common. biomedres.usnih.gov For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be employed to replace one or both chlorine atoms with other functional groups, thereby altering the molecule's steric and electronic profile. However, such reactions would need to be carefully optimized to avoid side reactions at the aldehyde or pyridine moieties.

Derivatization Strategies for Analytical Characterization

Derivatization is a key strategy in the analytical chemistry of aldehydes, aiming to enhance their detectability and control their behavior during chromatographic separation. For a compound like this compound, these strategies are crucial for achieving accurate and sensitive quantification in various matrices.

To improve the analytical detection of aldehydes, derivatizing agents are employed to introduce a tag into the molecule that responds strongly to a specific detector. One of the most effective and widely used reagents for this purpose is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). nih.govnih.gov

The reaction of PFBHA with an aldehyde, such as this compound, proceeds through the nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form a stable oxime derivative. The resulting PFBHA-oxime incorporates a pentafluorobenzyl group, which is highly electronegative. This feature makes the derivative particularly sensitive to electron capture detection (ECD) in gas chromatography (GC), allowing for very low detection limits. nih.gov The derivatization with PFBHA enhances the thermal stability of the analyte and improves its chromatographic properties. semanticscholar.org

The reaction can be summarized as follows:

Analyte: this compound

Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Product: this compound-O-(2,3,4,5,6-pentafluorobenzyl)oxime

This derivatization can be performed directly in the sample matrix, for example, using headspace solid-phase microextraction (HS-SPME), which combines extraction and derivatization into a single step, followed by GC-ECD analysis. nih.gov

Table 1: Advantages of PFBHA Derivatization for Aldehyde Analysis

Feature Benefit
High Electron Affinity The pentafluorobenzyl group provides a strong response in Electron Capture Detectors (ECD), leading to ultra-trace level sensitivity.
Improved Stability The resulting oxime is more thermally stable than the parent aldehyde, which is beneficial for GC analysis.
Enhanced Chromatography Derivatization increases the molecular weight and can improve peak shape and resolution.

| Versatility | Applicable to a wide range of aldehydes and ketones in various sample matrices, including water and air. nih.govcopernicus.org |

Controlling the retention time of an analyte is fundamental for developing robust and reproducible chromatographic methods. For the analysis of the PFBHA derivative of this compound, several parameters in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adjusted.

In Gas Chromatography (GC) , the retention time is primarily influenced by:

Column Temperature and Temperature Program: The retention time is inversely proportional to the column temperature. A rule of thumb suggests that for many compounds, a 1°C change in temperature can alter retention by approximately 2%. chromatographyonline.com A temperature program (gradient) is often used to optimize the separation of multiple components and reduce analysis time.

Carrier Gas Flow Rate: Increasing the flow rate of the carrier gas (e.g., helium, nitrogen) will decrease the retention time.

Stationary Phase: The choice of the GC column's stationary phase is critical. For a dichlorinated aromatic aldehyde derivative, a mid-polarity phase, such as one containing a percentage of phenyl-polysiloxane, would be a suitable starting point.

In High-Performance Liquid Chromatography (HPLC) , retention time is controlled by:

Mobile Phase Composition: In reversed-phase HPLC, which is a common mode for such derivatives, increasing the proportion of the organic solvent (e.g., acetonitrile, methanol) in the aqueous mobile phase will decrease the retention time. waters.com The "Rule of Three" suggests that for small molecules, a 10% increase in the organic solvent concentration can decrease the retention factor by about threefold. chromatographyonline.com

Flow Rate: Similar to GC, a higher mobile phase flow rate leads to shorter retention times.

Column Temperature: Maintaining a constant and controlled column temperature is crucial for retention time stability. sepscience.com

Stationary Phase: The choice of the stationary phase (e.g., C18, C8, Phenyl-Hexyl) significantly impacts retention based on the analyte's polarity and structure. lew.ro

Table 2: Key Parameters for Controlling Retention Time in Chromatography

Parameter Effect on Retention Time Chromatographic Technique
Column Temperature Increasing temperature decreases retention time. chromatographyonline.com GC & HPLC
Mobile Phase/Carrier Gas Flow Rate Increasing flow rate decreases retention time. GC & HPLC
Mobile Phase Organic Content Increasing organic solvent percentage decreases retention time (in reversed-phase). waters.com HPLC
Stationary Phase Polarity Retention depends on the "like-dissolves-like" principle; matching analyte and stationary phase polarity increases retention. GC & HPLC

| Column Dimensions (Length, Diameter) | Increasing column length or decreasing diameter generally increases retention time. | GC & HPLC |

By systematically optimizing these parameters, a chromatographic method can be developed to ensure that the derivative of this compound is well-resolved from other matrix components with a stable and reproducible retention time. sepscience.com

Table of Compounds Mentioned

Compound Name
This compound
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
This compound-O-(2,3,4,5,6-pentafluorobenzyl)oxime
Acetonitrile
Methanol
Helium

Spectroscopic Characterization of 6 2,5 Dichlorophenyl Nicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Chemical Shift Assignments and Coupling Constant Analysis

No experimental data found.

13C NMR Chemical Shift Interpretation

No experimental data found.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

No experimental data found.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental data found.

Raman Spectroscopy Applications (if relevant for related compounds)

No experimental data found.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. For an organic molecule like 6-(2,5-dichlorophenyl)nicotinaldehyde, the absorption of UV-Vis radiation primarily involves transitions of electrons in π (pi) and n (non-bonding) orbitals.

The structure of this compound contains several chromophores—groups of atoms responsible for light absorption—including the pyridine (B92270) ring, the dichlorophenyl ring, and the aldehyde carbonyl group. The conjugated system formed by the interconnected phenyl and pyridine rings is expected to give rise to intense π → π* (pi to pi antibonding) transitions. researchgate.netnih.gov These transitions typically occur in the UV region. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group possess non-bonding electrons (n-electrons). Consequently, lower energy n → π* (non-bonding to pi antibonding) transitions are also anticipated. researchgate.net The exact absorption maxima (λmax) would be sensitive to the solvent used for the analysis. mdpi.com

Expected UV-Vis Absorption Data

Transition Type Expected Wavelength Region Notes
π → π* ~250-350 nm Associated with the conjugated aromatic system. Expected to be a strong absorption.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. It is used to find the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), provides a highly accurate measurement of a molecule's mass. researchgate.net For this compound (molecular formula C₁₂H₇Cl₂NO), HRESIMS would be used to determine the exact mass of its protonated molecule, [M+H]⁺. This precise mass measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Expected HRESIMS Data

Parameter Expected Value
Molecular Formula C₁₂H₇Cl₂NO
Theoretical Exact Mass [M] 250.99047 u
Theoretical m/z of [M+H]⁺ 251.99829 u

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org This technique is suitable for compounds that are volatile and thermally stable. The compound would first be separated on a GC column and then introduced into the mass spectrometer, which typically uses a hard ionization method like electron ionization (EI).

Under EI (typically at 70 eV), the molecule is ionized to form a molecular ion (M⁺), which is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uknih.gov The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Loss of a hydrogen atom ([M-H]⁺) or the entire aldehyde group ([M-CHO]⁺). libretexts.org

Cleavage of the C-C bond between the pyridine and phenyl rings.

Loss of one or both chlorine atoms. nih.gov

Fragmentation of the pyridine or phenyl rings.

The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a predictable ratio. researchgate.net

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a softer ionization technique compared to EI. optica.org In CI-MS, a reagent gas (like methane (B114726) or ammonia) is ionized, and these reagent ions then react with the analyte molecule to produce ions, typically a protonated molecule [M+H]⁺. nih.gov This process imparts less energy to the analyte, resulting in significantly less fragmentation. jove.com The primary application of CI-MS in the analysis of this compound would be to confirm the molecular weight of the compound by observing a strong signal for the [M+H]⁺ ion, especially if the molecular ion peak is weak or absent in the EI spectrum. optica.org

X-ray Crystallography for Single-Crystal Structure Determination

Crystallographic Data to be Determined

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of all interatomic distances and angles.
Torsional Angles The dihedral angles defining the 3D conformation, particularly the angle between the phenyl and pyridine rings.

Computational and Theoretical Investigations of 6 2,5 Dichlorophenyl Nicotinaldehyde

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. nih.gov Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the calculations significantly without a substantial loss of accuracy for many systems.

In a typical DFT study, the geometry of 6-(2,5-dichlorophenyl)nicotinaldehyde would first be optimized to find its most stable three-dimensional conformation. researchsquare.com Functionals like B3LYP are commonly employed as they provide a good balance between accuracy and computational cost by combining Hartree-Fock theory with local and gradient-corrected density functionals. mdpi.comresearchgate.net Such studies can predict various properties, including vibrational frequencies, bond lengths, and bond angles. materialsciencejournal.org

The Hartree-Fock (HF) method is another foundational approach in quantum chemistry that approximates the many-electron wave function as a single Slater determinant. researchgate.net It provides a good starting point for more advanced calculations by treating electron-electron repulsion in an average way. researchgate.net While computationally less intensive than more complex methods, HF often serves as the basis for post-HF methods, which systematically improve upon the HF approximation to include more accurate descriptions of electron correlation.

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but come with a significantly greater computational cost. These methods are crucial for systems where electron correlation plays a vital role in determining molecular properties.

The accuracy of any quantum chemical calculation is highly dependent on the "level of theory" and the "basis set" used. substack.com The level of theory refers to the method (e.g., HF, B3LYP), while the basis set is a set of mathematical functions used to build the molecular orbitals.

The choice of a basis set, such as the Pople-style 6-31G* or 6-311++G(d,p), is a critical step. nih.govresearchsquare.commdpi.com Larger basis sets with more functions (e.g., polarization and diffuse functions) provide a more accurate description of the electron distribution in the molecule but require more computational resources. substack.com The selection involves a trade-off between the desired accuracy and the computational feasibility of the calculation. For a molecule containing chlorine atoms like this compound, a basis set that can adequately describe the electronic structure of heavier atoms is essential.

Analysis of Electronic Properties

Once the electronic structure is calculated, various electronic properties can be analyzed to understand the molecule's reactivity, stability, and potential interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more likely to be reactive. mdpi.com Analysis of the spatial distribution of these orbitals can reveal which parts of the this compound molecule are most likely to participate in electron-donating or electron-accepting interactions.

Table 1: Representative Data for Frontier Molecular Orbital Analysis

While specific calculated values for this compound are not available, a typical output from a DFT calculation would be presented as follows. The values shown here are hypothetical and for illustrative purposes only.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap 5.0

Note: The data in this table is hypothetical and serves only to illustrate how results from a HOMO-LUMO analysis are typically presented. It does not represent actual calculated values for this compound.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The EPS map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.

Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue or green colors indicate regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, an EPS analysis would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, indicating these as likely sites for interaction with electrophiles. The dichlorophenyl ring and hydrogen atoms would likely show regions of positive potential.

Reactivity Descriptors (e.g., Fukui Functions)

In the realm of computational chemistry, reactivity descriptors derived from Density Functional Theory (DFT) are crucial for predicting the chemical behavior of a molecule. For this compound, Fukui functions are particularly insightful for identifying reactive sites for nucleophilic and electrophilic attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes.

There are three main types of Fukui functions:

ƒ+(r) for nucleophilic attack (attack by an electron donor), which describes the electron density change upon adding an electron.

ƒ-(r) for electrophilic attack (attack by an electron acceptor), which relates to the change upon removing an electron.

ƒ0(r) for radical attack.

These functions are typically calculated using the Finite Difference Approximation, which involves computing the electronic properties of the neutral molecule as well as its anionic (N+1 electrons) and cationic (N-1 electrons) forms. The dual descriptor, also known as the second-order Fukui function, provides an even more precise tool, capable of unambiguously revealing both nucleophilic and electrophilic regions within the molecule. researchgate.net For this compound, the aldehyde group's carbon atom is expected to be a primary site for nucleophilic attack, while the oxygen atom and the nitrogen in the pyridine ring are likely sites for electrophilic attack. The aromatic rings, influenced by the electron-withdrawing chlorine and aldehyde groups, also present specific regions susceptible to attack, which can be precisely mapped using these descriptors.

Prediction and Correlation of Spectroscopic Properties

Computational methods provide powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering a bridge between theoretical models and experimental data.

Computationally Predicted NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum mechanical calculations is a standard procedure for structural elucidation and conformational analysis of organic molecules. nih.gov For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to compute the ¹H and ¹³C NMR spectra. niscpr.res.in The Gauge-Including Atomic Orbital (GIAO) method is commonly applied for these calculations. scielo.org.za

The computed chemical shifts for each conformer are then compared against experimental data, often using statistical parameters like the Corrected Mean Average Error (CMAE) to validate the proposed structure. nih.gov Such analyses are crucial for correctly assigning signals in complex spectra and for understanding the electronic environment of each nucleus within the molecule.

Table 1: Hypothetical Computationally Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and represents typical chemical shift ranges expected from computational predictions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO) 9.9 - 10.2 190 - 193
Pyridine Ring H 7.5 - 8.8 120 - 155
Dichlorophenyl Ring H 7.2 - 7.6 128 - 135
Aldehyde Carbon - 190 - 193
Pyridine Ring C - 120 - 155
Dichlorophenyl Ring C - 128 - 135

Simulated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective in simulating these spectra. mdpi.com By computing the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific functional groups and vibrational motions within this compound.

The assignments of vibrational modes are often confirmed using Potential Energy Distribution (PED) analysis. niscpr.res.in It is a standard practice to apply scaling factors to the computationally derived frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental spectra. niscpr.res.in For the title compound, key predicted vibrations would include the C=O stretching of the aldehyde, C-Cl stretching modes, and the characteristic C=C and C=N stretching and bending modes of the pyridine and phenyl rings.

Table 2: Hypothetical Simulated Vibrational Frequencies for Key Functional Groups of this compound This table is illustrative and shows representative frequency ranges for key vibrational modes.

Vibrational Mode Predicted Scaled Frequency (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic) 3050 - 3150 Medium
C-H Stretch (Aldehyde) 2720 - 2820 Weak
C=O Stretch (Aldehyde) 1690 - 1715 Strong
C=N/C=C Stretch (Pyridine Ring) 1450 - 1600 Strong-Medium
C=C Stretch (Phenyl Ring) 1400 - 1500 Strong-Medium

Theoretical UV-Vis Absorption Maxima

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be accurately predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the vertical transition energies from the ground state to various excited states, providing the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (ƒ), which relate to the intensity of the absorption bands. researchgate.net

For this compound, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions. rsc.org The π → π* transitions typically occur within the conjugated system of the pyridine and dichlorophenyl rings and have high intensity. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker. rsc.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the nature of these electronic transitions.

Table 3: Hypothetical Theoretical UV-Vis Absorption Data for this compound This table is illustrative and represents typical data obtained from TD-DFT calculations.

Predicted λmax (nm) Oscillator Strength (ƒ) Major Contribution Transition Type
~340 ~0.02 HOMO-1 → LUMO n → π*
~275 ~0.45 HOMO → LUMO π → π*

Conformational Analysis and Molecular Stability Investigations

The three-dimensional structure and conformational preferences of this compound are critical to its properties and reactivity. Computational conformational analysis is used to identify the most stable arrangement of the molecule in space. mdpi.com This is typically achieved by performing a potential energy surface (PES) scan, where the dihedral angle of the single bond connecting the pyridine and dichlorophenyl rings is systematically rotated, and the energy of the molecule is calculated at each step.

The resulting energy profile reveals the low-energy conformers (local minima) and the global minimum, which corresponds to the most stable conformation. These studies help to understand the influence of steric hindrance from the chloro substituents and the aldehyde group on the molecule's preferred geometry. The planarity or twisting between the two aromatic rings is a key determinant of the molecule's electronic properties, including conjugation and intramolecular charge transfer. researchgate.net

Studies of Linear and Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics are often candidates for non-linear optical (NLO) materials. niscpr.res.in The NLO properties of this compound can be investigated computationally by calculating key parameters such as the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

These calculations are typically performed using DFT methods. A high value of the first hyperpolarizability (β) indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics. niscpr.res.in The structure of this compound, featuring an electron-donating pyridine ring (relative to the aldehyde) and an electron-withdrawing dichlorophenyl group connected through a π-system, suggests potential for ICT and NLO activity. The magnitude of the hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to assess its potential. niscpr.res.in

Table 4: Hypothetical Calculated Linear and Non-Linear Optical Properties of this compound This table is illustrative and shows the types of data generated in NLO studies.

Property Calculated Value (a.u.) Calculated Value (esu)
Dipole Moment (μ) ~2.5 D -
Mean Polarizability (α) ~150 ~2.22 x 10⁻²³

Molecular Modeling Applications in Structure-Activity Relationship Studies

Molecular modeling is a cornerstone in the elucidation of structure-activity relationships (SAR), providing a theoretical framework to understand how a molecule's three-dimensional structure correlates with its biological activity. For this compound, these studies would theoretically focus on its binding modes and interactions with potential biological targets.

The investigation of how this compound interacts with biological targets is primarily conducted through molecular docking simulations. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.

Molecular docking studies for analogous pyridine derivatives have been successfully employed to predict their binding affinities and modes of interaction with various protein targets. mdpi.comphyschemres.org For this compound, a typical docking protocol would involve preparing the 3D structure of the ligand and the target receptor. The docking process then explores various conformational and orientational possibilities of the ligand within the receptor's binding site, calculating a scoring function to rank the potential binding poses. These scoring functions estimate the free energy of binding, with lower values indicating a more favorable interaction.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the target protein. For instance, the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound could act as hydrogen bond acceptors, while the dichlorophenyl ring could engage in hydrophobic and π-π stacking interactions.

To illustrate the potential outcomes of such a study, a hypothetical docking analysis of this compound against a kinase target is presented below.

Table 1: Hypothetical Molecular Docking Results of this compound with a Kinase Target
Binding PoseBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
1-8.5LYS72, GLU91Hydrogen Bond
1-8.5LEU148, VAL20Hydrophobic
2-7.9ASP165Hydrogen Bond
2-7.9PHE147π-π Stacking

The analysis of intermolecular interactions within the crystal structure of a compound is crucial for understanding its solid-state properties and can provide insights into its recognition patterns at a receptor binding site. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface. One of the most common is the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.

For compounds containing dichlorophenyl and pyridine moieties, Hirshfeld surface analysis has revealed the importance of various types of interactions in the crystal packing, including H···H, C···H, and Cl···H contacts. nih.govnih.goviucr.org In a theoretical crystal structure of this compound, it is anticipated that the chlorine atoms would play a significant role in the intermolecular interactions, likely forming halogen bonds and other close contacts.

Based on studies of structurally similar molecules, a hypothetical breakdown of intermolecular contacts for this compound is presented in the following table. nih.goviucr.orgkayseri.edu.tr

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
Interaction TypePercentage Contribution (%)
H···H35.2
C···H/H···C24.8
Cl···H/H···Cl18.5
O···H/H···O9.7
N···H/H···N5.3
C···C3.1
Other3.4

These computational and theoretical investigations are invaluable for predicting the physicochemical properties and potential biological activities of this compound, guiding further experimental studies in drug design and materials science.

Advanced Synthetic Applications of Nicotinaldehyde and Aryl Pyridine Scaffolds

Role as a Key Building Block for More Complex Chemical Entities

The compound 6-(2,5-Dichlorophenyl)nicotinaldehyde serves as a quintessential example of an organic building block—a functionalized molecule used for the bottom-up assembly of more complex molecular architectures. Its structure is composed of three key components that can be independently functionalized: the aldehyde group, the pyridine (B92270) ring, and the dichlorophenyl substituent. This trifecta of reactive sites makes it a highly valuable precursor in organic synthesis.

The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It can readily undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), reductive amination to form amines, and oxidation to a carboxylic acid. Each of these transformations converts the aldehyde into a new functional group, paving the way for subsequent synthetic steps and the construction of intricate molecular frameworks.

The 6-aryl-pyridine core itself is a privileged scaffold in medicinal chemistry and material science. The pyridine nitrogen offers a site for alkylation or N-oxide formation, modulating the electronic properties of the ring system. The aromatic rings are amenable to further functionalization through electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional diversity elements. While specific, multi-step syntheses commencing from this compound are not extensively detailed in current literature, its structural motifs position it as a potent starting material for creating libraries of complex derivatives, such as polycyclic heteroaromatics and substituted biaryl compounds. researchgate.netnih.gov

Development of Novel Catalytic Systems and Directing Groups in Organic Transformations

The inherent functionalities within the this compound scaffold make it a prime candidate for involvement in modern catalytic transformations, particularly those involving C-H bond activation. The aldehyde group, specifically, can function as a transient directing group, guiding catalysts to specific sites on the molecule for selective functionalization.

Application of Transient Directing Groups in C-H Arylation

A significant challenge in synthetic chemistry is achieving positional selectivity in C-H bond functionalization. snnu.edu.cn The transient directing group (TDG) strategy has emerged as a powerful solution, avoiding the need for the installation and removal of conventional directing groups. snnu.edu.cnnih.gov This approach relies on the reversible in-situ formation of a directing group that guides a metal catalyst to a specific C-H bond. nih.gov

The aldehyde functionality is particularly well-suited for this strategy. In the presence of a catalytic amount of an amino acid or a primary amine, an aldehyde can reversibly form an imine. researchgate.net This imine then acts as a bidentate ligand, coordinating to a transition metal like palladium and directing the C-H activation event to a specific position, often at the β or γ carbon of aliphatic chains or the ortho position of aromatic rings. nih.govresearchgate.net While this application has not been explicitly documented for this compound, its aldehyde group makes it an ideal substrate for such transformations, enabling potential C-H functionalization at positions that would be difficult to access through classical methods.

Table 1: Examples of Amino Acid-Based Transient Directing Groups for Pd(II)-Catalyzed C-H Arylation of Aldehydes nih.govresearchgate.net
Transient Directing Group (TDG)Target C-H BondKey Features and Advantages
Glycineβ-C(sp³)–H of ketones and specific aldehydesOne of the first examples, establishing the viability of amino acids as TDGs.
3-Amino-3-methylbutyric acidβ-C(sp³)–H (methylene) of primary aldehydesEnables selective arylation at the β-position with high efficiency.
tert-Leucineγ-C(sp³)–H of primary aldehydesDemonstrates that modifying the TDG structure can switch the site-selectivity to more remote positions.
2-Methylalanineortho-C–H of aromatic aldehydesEffective for directing arylation on the aromatic ring of the aldehyde substrate.

Palladium-Catalyzed Annulation Protocols for Fused Heterocyclic Systems

Fused heterocyclic systems are of immense importance in pharmaceuticals and materials science. ias.ac.inresearchgate.net Palladium-catalyzed annulation reactions, which involve the formation of a new ring fused to an existing one, represent a highly efficient method for their synthesis. rsc.org These protocols often utilize substrates containing multiple reaction sites that can participate in a catalytic cycle involving steps like oxidative addition, migratory insertion, and reductive elimination.

The this compound scaffold is a promising substrate for such annulation strategies. The combination of the pyridine ring, the dichlorophenyl group, and the aldehyde offers multiple points for engagement in palladium catalysis. For instance, a hypothetical palladium-catalyzed intramolecular C-H/C-Cl annulation could lead to the formation of complex, rigid, and planar fused polycyclic systems. Such transformations would provide rapid access to novel heterocyclic cores that are otherwise challenging to synthesize. rsc.org The development of such protocols would significantly enhance the synthetic utility of the 6-aryl-nicotinaldehyde framework.

Strategies for Diversity-Oriented Synthesis (DOS) using Nicotinaldehyde Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules from a simple starting material. nih.govrsc.org Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space broadly to identify novel compounds with interesting biological activities. cam.ac.ukfrontiersin.org The structural features of this compound make it an excellent starting point for a DOS campaign.

A DOS strategy based on this scaffold can be designed by systematically exploiting its three key regions of reactivity:

Aldehyde-centric reactions : The aldehyde can be converted into a diverse range of functional groups, such as alkenes (via Wittig or Horner-Wadsworth-Emmons reactions), alcohols (via reduction or Grignard addition), amines (via reductive amination), or heterocycles (via condensation with dinucleophiles).

Pyridine ring modifications : The pyridine nitrogen can be quaternized or oxidized. The ring itself can undergo further substitutions, potentially guided by the existing substituents.

Aryl ring functionalization : The chlorine atoms on the phenyl ring could be subjected to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups, dramatically increasing molecular complexity.

By combining these transformations in a branching synthesis pathway, a single starting material can give rise to a library of compounds with significant variations in their core structure (scaffold), stereochemistry, and functional group appendages.

Table 2: A Potential Diversity-Oriented Synthesis (DOS) Strategy from this compound
Reaction SiteTransformation TypeResulting Functional Group / StructureSource of Diversity
Aldehyde GroupReductive AminationSubstituted AminesVariety of primary/secondary amines
Wittig ReactionAlkenesVariety of phosphonium (B103445) ylides
CondensationFused or Appended Heterocycles (e.g., dihydropyrimidines)Variety of dinucleophiles (e.g., ureas, amidines)
Pyridine RingN-AlkylationPyridinium (B92312) SaltsVariety of alkyl halides
Directed C-H FunctionalizationSubstituted PyridinesVariety of coupling partners
Dichlorophenyl RingSuzuki Cross-CouplingBiaryl or Alkyl-aryl StructuresVariety of boronic acids/esters
Buchwald-Hartwig AminationDi- or Tri-arylaminesVariety of amines

Scaffold Hopping and Structural Analog Design Based on the Nicotinaldehyde Core

Scaffold hopping is a crucial strategy in medicinal chemistry used to design new compounds (analogs) by modifying the core structure (scaffold) of a known active molecule while preserving its biological activity. nih.govuniroma1.it This technique is employed to discover novel intellectual property, improve pharmacokinetic properties, or circumvent toxicity issues. chimia.chresearchgate.net The 6-aryl-pyridine core of this compound is an excellent template for such design strategies.

Starting from this core, medicinal chemists can design structural analogs by making systematic changes to the scaffold. These "hops" can range from subtle modifications to complete replacement of the core.

Heterocycle Replacement : The pyridine ring could be replaced with other six-membered heterocycles like pyrimidine, pyridazine, or pyrazine, or with five-membered rings such as thiazole (B1198619) or imidazole. This alters the hydrogen bonding capacity and geometric arrangement of the substituents.

Aryl Group Modification : The dichlorophenyl group can be replaced with other substituted aromatic or heteroaromatic rings (e.g., thiophene, furan, indole) to explore different binding interactions with a biological target.

Topological Changes : The connectivity of the core can be altered. For example, the aryl group could be moved from the 6-position to the 4- or 5-position of the pyridine ring, creating constitutional isomers with different three-dimensional shapes.

These rationally designed analogs allow for a systematic exploration of the structure-activity relationship (SAR), guiding the development of compounds with improved therapeutic profiles.

Table 3: Potential Scaffold Hopping Strategies Based on the 6-Aryl-Pyridine Core
Original Scaffold ComponentPotential "Hopped" ScaffoldRationale for the Hop
PyridinePyrimidineIntroduce an additional hydrogen bond acceptor, alter electronics.
ThiazoleChange ring size, geometry, and electronic properties. Introduce a sulfur atom.
IndoleIncrease size and lipophilicity, introduce a hydrogen bond donor.
2,5-Dichlorophenyl3,4-DichlorophenylMaintain substituents but alter their spatial arrangement (isomer hopping).
Thiophenyl or FuranylReplace carbocyclic ring with a bioisosteric heterocycle to modify metabolism or solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(2,5-dichlorophenyl)nicotinaldehyde, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine aldehyde precursor reacts with a 2,5-dichlorophenylboronic acid derivative. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR, XRD) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the aldehyde proton (~10.15 ppm, singlet) and pyridine ring protons (8.2–9.1 ppm). The 2,5-dichlorophenyl group shows aromatic protons as a multiplet (7.0–7.2 ppm) .
  • IR : Stretching frequencies for the aldehyde group (~1700 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) are critical .
  • XRD : Single-crystal X-ray diffraction confirms the planar pyridine ring and dihedral angles between the pyridine and dichlorophenyl moieties (~15–25°) .

Q. What are the physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests under ambient light and temperature show no decomposition over 72 hours when stored in amber vials. Thermal gravimetric analysis (TGA) indicates decomposition above 250°C, suggesting stability during most reactions .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the electronic properties and potential biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the M06/6-311G(d,p) level predicts HOMO-LUMO gaps (~4.2 eV) and nonlinear optical properties (hyperpolarizability ~1.5×10⁻³⁰ esu). Molecular docking with enzymes like aldehyde dehydrogenase (ALDH) reveals binding affinities influenced by the dichlorophenyl group’s steric and electronic effects .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

  • Methodological Answer : Discrepancies in reaction pathways (e.g., unexpected byproducts) can be addressed by comparing DFT-calculated transition states with experimental LC-MS data. For example, computational models may predict regioselectivity in cross-coupling reactions, but steric hindrance from the dichlorophenyl group can alter outcomes. Hybrid QM/MM simulations refine these predictions .

Q. How does the crystal packing of this compound influence its solid-state reactivity and stability?

  • Methodological Answer : X-ray crystallography reveals intermolecular C-H···O hydrogen bonds between the aldehyde and pyridine moieties, stabilizing the lattice. This packing reduces susceptibility to oxidation but may hinder solubility. Mechanochemical grinding with co-crystallizing agents (e.g., urea) can modify these interactions .

Q. What are the safety protocols for handling this compound, given its structural analogs’ toxicity profiles?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Waste must be neutralized with 10% sodium bicarbonate before disposal. Toxicity assays (e.g., zebrafish embryo models) for structural analogs suggest low acute toxicity (LD₅₀ > 500 mg/kg), but chronic exposure risks require further study .

Key Research Findings

  • Synthetic Efficiency : Yields >70% achievable via optimized Suzuki-Miyaura coupling .
  • Electronic Properties : Strong electron-withdrawing effects from the dichlorophenyl group enhance electrophilic reactivity at the aldehyde position .
  • Biological Relevance : Structural analogs (e.g., Irsogladine) show anti-ulcer activity, suggesting potential for derivatization into bioactive molecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.